2-Chloro-6-(trimethylsilyl)phenyl triflate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(trimethylsilyl)phenyl triflate typically involves the reaction of 2-chloro-6-(trimethylsilyl)phenol with triflic anhydride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the triflic anhydride.
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis generally follows the laboratory procedures with scale-up considerations. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(trimethylsilyl)phenyl triflate undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions to form various substituted products.
Cycloaddition Reactions: It serves as a precursor for aryne intermediates, which can undergo [4+2] or [2+2+2] cycloaddition reactions.
Common Reagents and Conditions
Cesium Fluoride or Potassium Fluoride: These reagents are commonly used to generate the chlorobenzyne intermediate from this compound.
Dipolarophiles: Various dipolarophiles can trap the generated aryne intermediates to form complex products.
Major Products
The major products formed from these reactions depend on the trapping agents used. For example, trapping with dipolarophiles can yield polycyclic aromatic compounds .
Scientific Research Applications
2-Chloro-6-(trimethylsilyl)phenyl triflate has several applications in scientific research:
Organic Synthesis: It is used as a precursor for generating chlorobenzyne intermediates, which are valuable in the synthesis of complex organic molecules.
Material Science: The compound is utilized in the preparation of advanced materials through cycloaddition reactions.
Pharmaceuticals: It plays a role in the synthesis of pharmaceutical intermediates and active compounds.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(trimethylsilyl)phenyl triflate involves the generation of chlorobenzyne intermediates under mild conditions using fluoride sources such as cesium fluoride or potassium fluoride . These intermediates can then participate in various cycloaddition and substitution reactions, leading to the formation of complex organic structures .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-6-(trimethylsilyl)phenyl triflate
- 2-Chloro-5-methyl-3-(trimethylsilyl)pyridine
- 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate
Uniqueness
2-Chloro-6-(trimethylsilyl)phenyl triflate is unique due to its ability to generate chlorobenzyne intermediates efficiently under mild conditions. This property makes it a valuable reagent in organic synthesis, particularly in the formation of complex polycyclic structures .
Biological Activity
2-Chloro-6-(trimethylsilyl)phenyl triflate is a synthetic compound that has garnered attention in various fields of chemical research, particularly for its potential biological activities and applications in organic synthesis. This article explores the biological activity of this compound, focusing on its interactions with biological systems and its applications in medicinal chemistry.
- Molecular Formula : C10H12ClO3S
- Molecular Weight : 250.72 g/mol
- CAS Number : 1449472-59-6
The compound is characterized by the presence of a chloro substituent and a trimethylsilyl group, which enhance its reactivity, particularly in nucleophilic substitution reactions.
This compound acts primarily as an electrophilic species in chemical reactions, facilitating the formation of new carbon-carbon bonds. Its electrophilic nature allows it to participate in various coupling reactions, making it a valuable intermediate in the synthesis of biologically active compounds.
Case Studies and Research Findings
-
Synthesis of Benzothiophenes :
A study investigated the reaction of this compound with ethyl p-tolylethynyl sulfide, leading to the formation of benzothiophene derivatives. This reaction demonstrated the compound's utility in producing complex molecular structures that could possess biological activity . -
Aryne Chemistry :
The compound has been employed as a precursor to generate aryne intermediates. These intermediates are known for their high reactivity and ability to form various biologically relevant compounds, including pharmaceuticals . For instance, aryne reactions involving this compound have shown promising yields in synthesizing indazole derivatives, which exhibit significant anti-cancer properties . -
Inhibitory Activity :
Although specific inhibitory activities of this compound have not been extensively documented, related compounds have demonstrated potent inhibitory effects against various kinases and enzymes involved in cancer progression. For example, compounds derived from similar triflates have exhibited IC50 values in the nanomolar range against cancer cell lines .
Table 1: Summary of Biological Activities and Synthesis Applications
Properties
IUPAC Name |
(2-chloro-6-trimethylsilylphenyl) trifluoromethanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClF3O3SSi/c1-19(2,3)8-6-4-5-7(11)9(8)17-18(15,16)10(12,13)14/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFWUIGWOSVHZMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=C(C(=CC=C1)Cl)OS(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF3O3SSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1449472-59-6 | |
Record name | 1449472-59-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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